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molecular formula C9H9ClO B8762100 3-(4-Chlorophenyl)prop-2-en-1-ol

3-(4-Chlorophenyl)prop-2-en-1-ol

Cat. No. B8762100
M. Wt: 168.62 g/mol
InChI Key: HFMHVOCTLZMPRY-UHFFFAOYSA-N
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Patent
US07271266B2

Procedure details

The title compound was prepared according to the general procedure described by K. Ishizumi et al. (Chem. Pharm. Bull., 1968, 16, 492-497). A solution of ethyl chloroformate (5.2 mL, 55 mmol) in THF (15 mL) was added over 30 min to a solution of 4-chlorocinnamic acid (10 g, 55 mmol) and TEA (7.6 mL, 55 mmol) in THF (80 mL) while cooled to −5° C. The reaction was stirred for another 30 min at 0° C. and then sodium borohydride (4.2 gm, 110 mmol) was added. After 30 min., the reaction was slowly quenched with 2N hydrochloric acid and extracted twice with methylene chloride. The organic layers were washed with a portion of brine containing some aq. sodium bicarbonate, dried over sodium sulfate, and evaporated to give the title compound as a white solid. 1HNMR (CDCl3): δ 4.345 (dd, J=1.5 and 5.7 Hz, 2H), 6.36 (dt, J=5.7 and 15.8 Hz, 1H), 6.59 (br dt, J=1.5 and 15.8 Hz, 1H), 7.32 (Abq, 4H).
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC(OCC)=O.[Cl:7][C:8]1[CH:18]=[CH:17][C:11]([CH:12]=[CH:13][C:14](O)=[O:15])=[CH:10][CH:9]=1.[BH4-].[Na+]>C1COCC1>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([CH:12]=[CH:13][CH2:14][OH:15])=[CH:17][CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.2 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=CC(=O)O)C=C1
Name
TEA
Quantity
7.6 mL
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for another 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
WAIT
Type
WAIT
Details
After 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was slowly quenched with 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted twice with methylene chloride
WASH
Type
WASH
Details
The organic layers were washed with a portion of brine containing some aq. sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=CCO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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